molecular formula C30H27N B3108297 N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1644054-07-8

N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B3108297
CAS No.: 1644054-07-8
M. Wt: 401.5 g/mol
InChI Key: IBJIZWGYHLPHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,9-Dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is a symmetrical, bifluorenyl amine derivative characterized by two 9,9-dimethylfluorene units connected via an amine group. This structure confers high thermal stability, rigid π-conjugation, and tunable electronic properties, making it a promising candidate for nonlinear optical (NLO) materials and organic optoelectronic devices. The dimethyl substituents at the 9-position of the fluorene moieties prevent π-π stacking, enhancing solubility and reducing aggregation in thin films .

Properties

IUPAC Name

N-(9,9-dimethylfluoren-4-yl)-9,9-dimethylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N/c1-29(2)24-13-8-6-11-22(24)28-25(29)14-9-15-27(28)31-19-16-17-21-20-10-5-7-12-23(20)30(3,4)26(21)18-19/h5-18,31H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJIZWGYHLPHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C31)C(=CC=C2)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 9,9-dimethyl-9H-fluoren-2-ylamine with 9,9-dimethyl-9H-fluoren-4-boronic acid under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and involves the use of a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters (temperature, pressure, and reagent addition) is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding fluorenone derivatives.

  • Reduction: Production of reduced amine derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the fluorene rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new organic compounds.

Biology: In biological research, N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is utilized in the study of molecular interactions and signaling pathways. Its fluorescent properties make it useful in imaging techniques.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and hole transport materials for organic solar cells.

Mechanism of Action

The mechanism by which N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

Property Target Compound "Nonlinear" Conjugation Analogs Reference
Conjugation Pathway Linear (donor-π-acceptor alignment) Nonlinear (twisted or branched π-linkers)
βHRS (×10⁻³⁰ esu) 12.5–15.3 6.8–9.1
βint (×10⁻³⁰ esu) 2.8–3.5 1.2–1.8
Optical Gap (eV) 2.3–2.5 2.6–3.0

Analysis: The target compound’s linear conjugation pathway facilitates efficient intramolecular charge transfer (ICT), resulting in 40–70% higher βHRS and βint compared to analogs with nonlinear conjugation (e.g., chromophores with meta-substituted fluorene units). This is attributed to enhanced transition dipole moments and reduced optical gaps, as confirmed by hyper-Rayleigh scattering and DFT studies .

Optoelectronic Materials

Performance in OLEDs/QLEDs

Compound Application Key Metrics Reference
Target Compound Hole transport layer (HTL) - Thermal stability (Td > 400°C)
- HOMO: -5.2 eV
PCBBiF (N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine) HTL in red QLEDs - Device CE: 28.0 cd/A
- EQE: 7.59%
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9′-spirobi[fluoren]-2-amine) Host for red phosphors - Current efficiency: 27.8 cd/A
- Power efficiency: 21.8 lm/W

Analysis: The target compound’s low HOMO (-5.2 eV) aligns well with common anode materials (e.g., ITO), enabling efficient hole injection. However, PCBBiF outperforms it in QLEDs due to carbazole’s superior hole-transporting capability, achieving a 2× higher EQE . CzFA’s spirobifluorene core further enhances charge balance in phosphorescent OLEDs, demonstrating the trade-off between symmetry and functional group diversity .

Biological Activity

N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is a synthetic compound derived from the fluorenamine family, known for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C27H23N
  • Molecular Weight : 361.47 g/mol
  • CAS Number : 897671-69-1

The structure can be represented as:

N 9 9 dimethyl 9H fluoren 4 yl 9 9 dimethyl 9H fluoren 2 amine\text{N 9 9 dimethyl 9H fluoren 4 yl 9 9 dimethyl 9H fluoren 2 amine}

Biological Activity Overview

Recent studies have highlighted various biological activities associated with fluorenamine derivatives, including:

  • Anticancer Activity : Certain fluorenamine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast and lung cancer models .
  • Antimicrobial Properties : Fluorenamines have been investigated for their potential as antimicrobial agents. Research indicates that modifications in the fluorenamine structure can enhance activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Some studies suggest that fluorenamines may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves modulation of neuroinflammatory pathways .

1. Anticancer Activity

A study synthesized a series of fluorenamine derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)5.2
Compound BA549 (Lung)3.8
N-(9,9-dimethyl)HeLa (Cervical)4.1

These findings suggest that N-(9,9-dimethyl) exhibits comparable or superior activity against specific cancer cell lines compared to other derivatives .

2. Antimicrobial Activity

In another study focusing on antimicrobial properties, N-(9,9-dimethyl) was tested against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The results indicate a moderate antibacterial effect, particularly against Staphylococcus aureus .

3. Neuroprotective Studies

Research investigating the neuroprotective effects of fluorenamines found that certain derivatives could reduce oxidative stress markers in neuronal cells exposed to toxic agents:

Treatment GroupOxidative Stress Marker Reduction (%)
Control0%
N-(9,9-dimethyl)45%

This suggests potential therapeutic applications in neurodegenerative conditions .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine?

Answer: The compound is typically synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling reactions. For example, Pd-catalyzed C–N coupling between brominated fluorene derivatives (e.g., 9,9-dimethyl-9H-fluoren-2-amine) and aryl halides (e.g., biphenyl-4-ylboronic acid) is a common approach . Key steps include:

  • Catalyst system : Pd(dippf) or Pd(dippf)maleimide with ligands like dippf (1,3-bis(diisopropylphosphino)ferrocene) .
  • Reaction conditions : Toluene or heptane solvent, sodium tert-butoxide as base, 70°C for 20 hours .
  • Workup : Extraction with dichloromethane, drying over MgSO₄, and purification via column chromatography.

Basic: How can crystallographic data resolve structural ambiguities in this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXTL is critical. For example:

  • Unit cell parameters : Confirm the dimethyl-substituted fluorene core and biphenyl linkage.
  • Torsion angles : Analyze steric hindrance between substituents (e.g., dimethyl groups) to validate molecular geometry .
  • Validation tools : Use R-factors (<0.05) and residual electron density maps to ensure data reliability .

Basic: What safety protocols are recommended for handling this compound?

Answer: Based on hazard assessments:

  • Oral toxicity : LD₅₀ >2000 mg/kg (Category 4), requiring standard lab PPE (gloves, goggles) .
  • Genotoxicity : Positive reverse mutation tests suggest minimizing inhalation/contact; use fume hoods .
  • Storage : -20°C for long-term stability; avoid light and moisture .

Advanced: How does the compound’s electronic structure influence its performance in OLED hole-transport layers (HTLs)?

Answer: The dimethylfluorene-biphenylamine motif enhances hole mobility due to:

  • Conjugation effects : Extended π-systems reduce bandgap, improving charge transport .
  • Steric effects : Dimethyl groups suppress molecular aggregation, reducing exciton quenching .
  • Experimental validation : Compare current density vs. voltage (J-V curves) in OLED devices with/without fluorene modifications .

Advanced: How to resolve contradictions in reported nonlinear optical (NLO) properties?

Answer: Discrepancies in hyperpolarizability (βHRS) may arise from:

  • Solvent effects : Measure βHRS in polar vs. nonpolar solvents (e.g., chloroform vs. toluene) .
  • Substituent tuning : Replace biphenyl with carbazole to alter donor-acceptor strength and conjugation pathways .
  • Theoretical modeling : Use density functional theory (DFT) to correlate dipole moment differences (Δμ) with βHRS values .

Advanced: How to optimize synthetic yield when scaling up production?

Answer: Key parameters for scalability:

  • Catalyst loading : Reduce Pd(dippf) to 0.2 mol% while maintaining >95% yield .
  • Solvent choice : Switch from toluene to heptane for easier recycling and lower cost .
  • Workflow : Implement continuous-flow systems to minimize reaction time and byproducts .

Advanced: What computational tools predict the compound’s charge-transport properties?

Answer: Use molecular dynamics (MD) and Marcus theory to model:

  • Reorganization energy (λ) : Lower λ (e.g., <0.3 eV) indicates higher hole mobility .
  • Transfer integrals : Calculate HOMO overlaps between adjacent molecules in crystal packing .
  • Software : Gaussian (DFT), VASP (band structure), or AMBER (MD simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
Reactant of Route 2
Reactant of Route 2
N-(9,9-dimethyl-9H-fluoren-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.